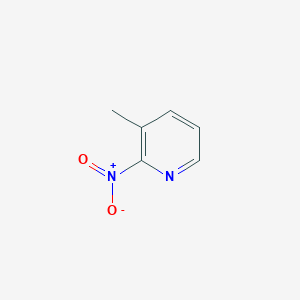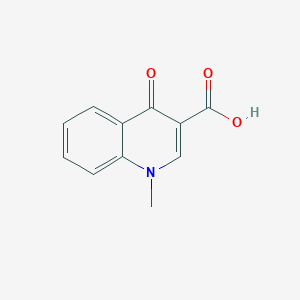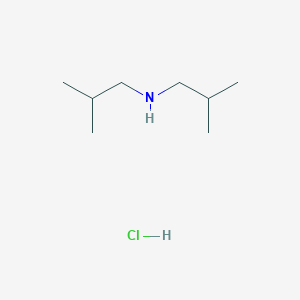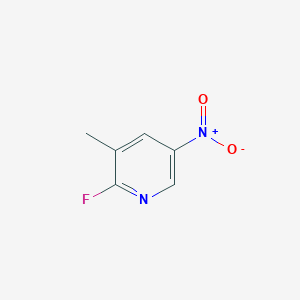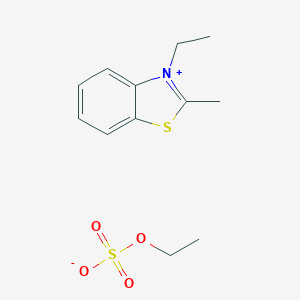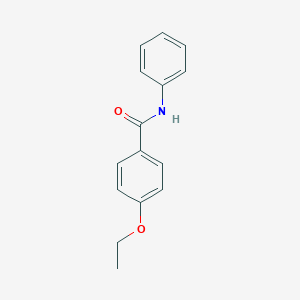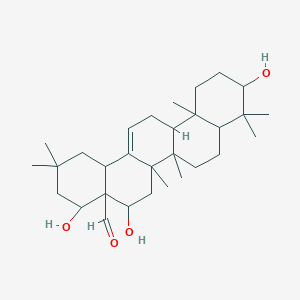
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde is a complex organic compound that has gained attention in scientific research. It is commonly referred to as THP and is synthesized through a complex process. THP has been found to have several applications in scientific research, including its use in the study of biological mechanisms and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Molecular Modeling and Spectroscopy
Kumar and Mishra (2007) reported on the synthesis and properties of a bismuth organic framework using a compound with structural similarities to the query chemical. They explored the conformational changes and binding abilities through spectroscopic measurements such as IR, 1H NMR, and UV-vis, along with molecular modeling and X-ray powder diffractometry (Kumar & Mishra, 2007).
Synthesis and Cyclization Studies
Hörndler and Hansen (1997) conducted research on the synthesis of heptalenocarbaldehydes, a group that includes compounds structurally related to the query chemical. Their study focused on thermal cyclization and the generation of various related compounds, offering insights into the reactivity and potential applications of these types of chemicals (Hörndler & Hansen, 1997).
Reactions and Antibacterial Activity
Görlitzer, Kramer, and Boyle (2000) synthesized a series of carbaldehydes, including those structurally related to the query chemical. Their work included reactions with various compounds and assessment of antibacterial activity, indicating potential applications in the development of new antibiotics or biologically active compounds (Görlitzer, Kramer, & Boyle, 2000).
Photocycloaddition and Synthesis
Tietz, Bergmann, and Brüggemann (1983) explored the photocycloaddition of enamine-carbaldehydes, a category that includes compounds similar to the query chemical. Their research offers insights into the synthesis of tetrahydropyridines, a process potentially relevant to the development of novel compounds for various applications (Tietz, Bergmann, & Brüggemann, 1983).
Propiedades
Número CAS |
18443-26-0 |
|---|---|
Nombre del producto |
4,5,10-Trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
4,5,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,17,19-24,32-34H,9-16H2,1-7H3 |
Clave InChI |
QBWHAELJLKYXDB-HRQAAHFGSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)C=O)O)C)C)(C)C)O)C)C |
melting_point |
198-202°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



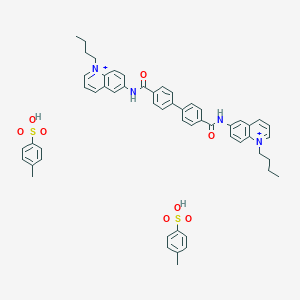
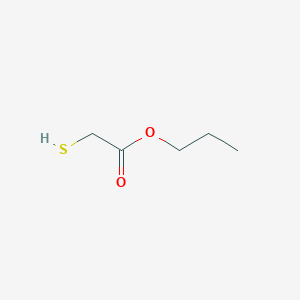
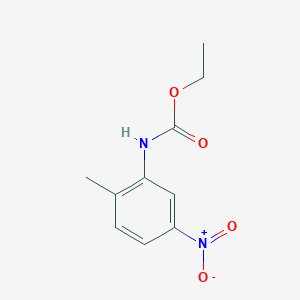
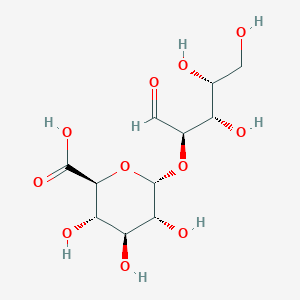
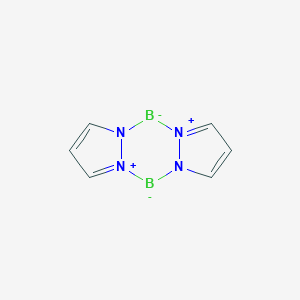
![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
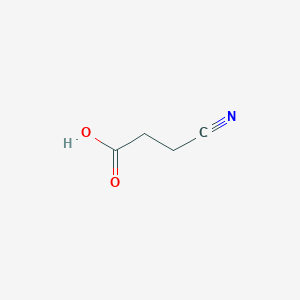
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
